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Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

Cat. No.: B079948 Get Quote

IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 3-morpholin-4-yl-3-oxopropanenitrile, a versatile building block in synthetic

organic chemistry. This document is intended for researchers, scientists, and professionals in

the field of drug development and medicinal chemistry.

Chemical and Physical Properties
3-morpholin-4-yl-3-oxopropanenitrile, also commonly known as 4-(cyanoacetyl)morpholine, is

a stable, solid organic compound. Its key physicochemical properties are summarized in the

table below.
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Property Value Reference

CAS Number 15029-32-0 [1][2]

Molecular Formula C₇H₁₀N₂O₂ [1][2]

Molecular Weight 154.17 g/mol [1]

Appearance Cream to pale brown powder [2]

Melting Point 84.0-91.0 °C [2]

Assay (GC) ≥97.5% [2]

SMILES O=C(CC#N)N1CCOCC1 [2]

InChI Key
AUZPMUJGZZSMCP-

UHFFFAOYSA-N
[2]

Spectral Data
The structural features of 3-morpholin-4-yl-3-oxopropanenitrile can be confirmed through

various spectroscopic techniques. Key spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak-by-peak assignments for 3-morpholin-4-yl-3-oxopropanenitrile are not

readily available in the public domain, the expected chemical shifts for the morpholine and

cyanoacetyl protons and carbons can be predicted based on the analysis of similar structures.

The morpholine ring protons typically appear as two multiplets, one for the protons adjacent to

the oxygen and another for those adjacent to the nitrogen. The methylene protons of the

cyanoacetyl group would be expected to appear as a singlet.

In the ¹³C NMR spectrum, four distinct signals are expected: one for the carbonyl carbon, one

for the nitrile carbon, one for the methylene carbon of the cyanoacetyl group, and two for the

carbons of the morpholine ring.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7922564/
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922564/
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922564/
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of 3-morpholin-4-yl-3-oxopropanenitrile would be characterized by the

following key absorption bands:

Functional Group Approximate Wavenumber (cm⁻¹)

C≡N (Nitrile) 2250 - 2200

C=O (Amide) 1680 - 1630

C-O-C (Ether) 1150 - 1085

C-N (Amine) 1250 - 1020

Experimental Protocols
Synthesis of 3-morpholin-4-yl-3-oxopropanenitrile
A common synthetic route to 3-morpholin-4-yl-3-oxopropanenitrile involves the reaction of ethyl

cyanoacetate with morpholine. This reaction is a nucleophilic acyl substitution where the

nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate,

leading to the displacement of the ethoxide leaving group.

General Protocol:

To a solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or toluene,

add ethyl cyanoacetate (1.0 equivalent).

The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield the pure 3-morpholin-4-yl-3-oxopropanenitrile.

Knoevenagel Condensation
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The active methylene group in 3-morpholin-4-yl-3-oxopropanenitrile, situated between the

electron-withdrawing nitrile and carbonyl groups, makes it an excellent substrate for

Knoevenagel condensation reactions with aldehydes and ketones.

Representative Protocol for Knoevenagel Condensation with Benzaldehyde:

In a round-bottom flask, dissolve 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and

benzaldehyde (1.0 equivalent) in a suitable solvent like ethanol or toluene.

Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).

The reaction mixture is heated to reflux for 2-6 hours, with the removal of water using a

Dean-Stark apparatus if necessary.

The reaction progress is monitored by TLC.

Once the reaction is complete, the mixture is cooled, and the solvent is evaporated.

The crude product is then purified, typically by column chromatography on silica gel or

recrystallization, to afford the corresponding condensed product.

Synthesis of Pyrazole Derivatives
3-morpholin-4-yl-3-oxopropanenitrile is a valuable precursor for the synthesis of various

heterocyclic compounds, including pyrazoles. The reaction with hydrazine or its derivatives

leads to the formation of a pyrazole ring.

Protocol for the Synthesis of a Pyrazole Derivative:

A mixture of 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and hydrazine hydrate (1.1

equivalents) in ethanol is heated at reflux for 6-12 hours.

The reaction is monitored by TLC until the starting material is consumed.

After cooling to room temperature, the solvent is removed under reduced pressure.

The residue is then triturated with a suitable solvent, such as diethyl ether, to induce

crystallization.
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The solid product is collected by filtration, washed with a cold solvent, and dried to give the

desired pyrazole derivative.

Visualizations
Experimental Workflow for Pyrazole Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a pyrazole

derivative from 3-morpholin-4-yl-3-oxopropanenitrile.

Reactants:
- 3-morpholin-4-yl-3-oxopropanenitrile

- Hydrazine Hydrate
- Ethanol (Solvent)

Reaction:
- Mix reactants in a round-bottom flask.

- Heat to reflux for 6-12 hours.
- Monitor by TLC.

1. Mixing & Heating
Work-up:

- Cool to room temperature.
- Remove solvent under reduced pressure.

2. Cooling & Concentration
Purification:

- Triturate with diethyl ether.
- Collect solid by filtration.

- Wash with cold solvent and dry.

3. Isolation Final Product:
Pyrazole Derivative

4. Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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